

# The role of PD-1/PD-L1 pathway in cancer immunology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Role of the PD-1/PD-L1 Pathway in Cancer Immunology

### Introduction

The intricate relationship between the immune system and cancer has become a cornerstone of modern oncology. A critical aspect of this interaction is the concept of immune checkpoints, regulatory pathways that prevent excessive immune responses and maintain self-tolerance.[1] Cancer cells, however, can hijack these checkpoints to evade immune surveillance and destruction.[2] Among the most pivotal of these pathways is the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) axis.[3] This guide provides a comprehensive technical overview of the PD-1/PD-L1 pathway, its role in tumor immune evasion, the therapeutic strategies developed to block this interaction, and the experimental methodologies used in its study.

## The PD-1/PD-L1 Pathway: Mechanism of Action

#### 1.1. Molecular Components

PD-1 (CD279): A type I transmembrane protein belonging to the CD28 family, PD-1 is an inhibitory receptor expressed on the surface of activated T cells, B cells, natural killer (NK) cells, and regulatory T cells (Tregs).[4][5] Its expression is transient during acute immune responses but can become sustained in the context of chronic antigen exposure, such as in chronic infections and cancer, leading to a state of T-cell "exhaustion".[6][7]

## Foundational & Exploratory





- PD-L1 (B7-H1, CD274): The primary ligand for PD-1, PD-L1 is a transmembrane protein that can be expressed on a wide variety of cells, including hematopoietic cells (like antigen-presenting cells) and non-hematopoietic cells.[8] Critically, many tumor cells upregulate PD-L1 expression, often in response to inflammatory cytokines like interferon-gamma (IFN-γ) released by T cells in the tumor microenvironment (TME).[1][3] This phenomenon is known as adaptive immune resistance.
- PD-L2 (B7-DC, CD273): A second ligand for PD-1, PD-L2 expression is more restricted, primarily found on dendritic cells and macrophages.[9]
- 1.2. Signaling Cascade and T-Cell Inhibition The engagement of PD-1 on a T-cell by PD-L1 on a tumor cell or an antigen-presenting cell initiates a negative regulatory signal that dampens T-cell activity.[9] Upon binding, the cytoplasmic tail of PD-1, containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM), becomes phosphorylated.[10] This recruits the phosphatase SHP-2 (and to a lesser extent, SHP-1), which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[8] The ultimate consequences of this signaling cascade are the inhibition of T-cell proliferation, reduced cytokine production (e.g., IL-2, IFN-γ, TNF-α), and diminished cytotoxic activity, leading to T-cell anergy and exhaustion.[8][9]





Click to download full resolution via product page

Caption: The PD-1/PD-L1 inhibitory signaling pathway.



## **Role in Cancer Immunology and Immune Evasion**

The PD-1/PD-L1 pathway is a primary mechanism of immune evasion exploited by a wide range of malignancies.[11] By upregulating PD-L1 on their surface, tumor cells create an immunosuppressive microenvironment.[4] When tumor-specific T-cells recognize cancer antigens and infiltrate the tumor, they are met with a wall of PD-L1. The subsequent PD-1/PD-L1 engagement effectively "shuts down" these T-cells, preventing them from killing the cancer cells.[12] This interaction is a key step in the "Cancer-Immunity Cycle," specifically at the final killing phase, allowing the tumor to escape destruction.





Click to download full resolution via product page

Caption: The Cancer-Immunity Cycle and the inhibitory role of PD-1/PD-L1.



## Therapeutic Blockade of the PD-1/PD-L1 Pathway

The discovery of the PD-1/PD-L1 axis's role in cancer led to the development of immune checkpoint inhibitors (ICIs), a class of monoclonal antibodies that block this interaction.[13] These drugs have revolutionized the treatment of numerous cancers.[14]

- Anti-PD-1 Antibodies: These drugs (e.g., Pembrolizumab, Nivolumab) bind to the PD-1 receptor on T-cells, preventing PD-L1 from engaging with it.[15]
- Anti-PD-L1 Antibodies: These agents (e.g., Atezolizumab, Durvalumab) bind to the PD-L1 ligand on tumor cells and other cells in the TME, preventing it from binding to PD-1.[13]

By blocking this inhibitory signal, ICIs "release the brakes" on the immune system, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[12][15]

## **Data Presentation: Approved Drugs and Clinical Efficacy**

The clinical success of these inhibitors is evident in their broad FDA approvals and significant improvements in patient outcomes for various malignancies.

Table 1: FDA-Approved PD-1 and PD-L1 Inhibitors



| Drug Name                   | Target | First FDA Approval<br>Year | Select Approved Indications                                                                      |
|-----------------------------|--------|----------------------------|--------------------------------------------------------------------------------------------------|
| Pembrolizumab<br>(Keytruda) | PD-1   | 2014                       | Melanoma, NSCLC,<br>HNSCC, cHL,<br>Urothelial<br>Carcinoma, MSI-<br>H/dMMR<br>Tumors[16][17][18] |
| Nivolumab (Opdivo)          | PD-1   | 2014                       | Melanoma, NSCLC, Renal Cell Carcinoma, cHL, HNSCC, Urothelial Carcinoma[13][19]                  |
| Cemiplimab (Libtayo)        | PD-1   | 2018                       | Cutaneous Squamous<br>Cell Carcinoma, Basal<br>Cell Carcinoma,<br>NSCLC[16][19]                  |
| Atezolizumab<br>(Tecentriq) | PD-L1  | 2016                       | Urothelial Carcinoma, NSCLC, Triple- Negative Breast Cancer, Hepatocellular Carcinoma[13]        |
| Avelumab (Bavencio)         | PD-L1  | 2017                       | Merkel Cell Carcinoma, Urothelial Carcinoma, Renal Cell Carcinoma[13][16]                        |
| Durvalumab (Imfinzi)        | PD-L1  | 2017                       | Urothelial Carcinoma,<br>NSCLC (Stage III)[13]<br>[16]                                           |
| Dostarlimab<br>(Jemperli)   | PD-1   | 2021                       | Endometrial Cancer<br>(dMMR), Solid Tumors<br>(dMMR)[13][19]                                     |



| Drug Name              | Target | First FDA Approval<br>Year | Select Approved Indications  |
|------------------------|--------|----------------------------|------------------------------|
| Retifanlimab (Zynyz)   | PD-1   | 2023                       | Merkel Cell Carcinoma[13]    |
| Toripalimab (Loqtorzi) | PD-1   | 2023                       | Nasopharyngeal Carcinoma[13] |

| Tislelizumab (Tevimbra) | PD-1 | 2024 | Esophageal Squamous Cell Carcinoma[13] |

Table 2: Representative Objective Response Rates (ORR) for PD-1/PD-L1 Monotherapy



| Cancer Type                         | Overall ORR (Pooled<br>Analysis) | Notes                                                                                           |
|-------------------------------------|----------------------------------|-------------------------------------------------------------------------------------------------|
| Melanoma                            | ~30%                             | High response rates observed.[20]                                                               |
| Non-Small Cell Lung Cancer (NSCLC)  | ~20-30%                          | Response often correlates with PD-L1 expression.[20][21]                                        |
| Renal Cell Carcinoma (RCC)          | ~25%                             | Responses seen regardless of PD-L1 status.[22]                                                  |
| Urothelial Carcinoma                | ~15-20%                          | Approved in both metastatic and adjuvant settings.[20]                                          |
| Head & Neck (HNSCC)                 | ~15-20%                          | Efficacy often linked to PD-L1 CPS score.[16]                                                   |
| Classical Hodgkin Lymphoma<br>(cHL) | >65%                             | Very high response rates due to genetic alterations leading to high PD-L1 expression.[16]       |
| Merkel Cell Carcinoma               | ~30-60%                          | High response rates, partly due to viral antigens.[20][23]                                      |
| MSI-H/dMMR Solid Tumors             | ~40-53%                          | High TMB leads to strong immunogenicity and high response rates across tumor types.[17][24][25] |

ORRs are approximate and can vary significantly based on line of therapy, biomarker status, and specific clinical trial.[20][26]

## **Predictive Biomarkers for Therapy Response**

A significant challenge in the clinical application of ICIs is identifying which patients are most likely to benefit.[10] Several biomarkers have been investigated to predict response.

Table 3: Key Predictive Biomarkers for PD-1/PD-L1 Inhibitor Efficacy



| Biomarker                        | Description                                                                                                                                                        | Clinical Significance                                                                                                                                                                                                                                                     |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PD-L1 Expression                 | Measured by immunohistochemistry (IHC) on tumor cells and/or immune cells. Scoring systems include Tumor Proportion Score (TPS) and Combined Positive Score (CPS). | Higher PD-L1 expression is generally associated with a higher likelihood of response in many cancers, such as NSCLC and HNSCC.[4][14][27] However, it is an imperfect biomarker, as some PD-L1-negative patients respond and many PD-L1-positive patients do not.[28][29] |
| Tumor Mutational Burden<br>(TMB) | The total number of somatic mutations per megabase of the tumor genome. High TMB can lead to the formation of more neoantigens.                                    | A high TMB is associated with improved response rates to PD-1/PD-L1 inhibitors across multiple cancer types.[23][30] [31] Pembrolizumab has a tumor-agnostic approval for TMB-High (≥10 mut/Mb) solid tumors.[32]                                                         |

| Microsatellite Instability (MSI) | A condition of genetic hypermutability that results from a deficient DNA Mismatch Repair (dMMR) system. MSI-High (MSI-H) tumors accumulate numerous mutations. | MSI-H/dMMR status is a strong predictor of response to PD-1 blockade. [24][33] It is the basis for the first tissue-agnostic FDA approval for an anticancer drug (pembrolizumab).[17][34] |

The combination of high TMB and high PD-L1 expression appears to be the strongest predictor of a durable response to checkpoint inhibitors in some cancers.[35][36]

## **Key Experimental Protocols**

Studying the PD-1/PD-L1 pathway requires robust and standardized methodologies. Below are outlines of two fundamental experimental protocols.



## Protocol: Immunohistochemistry (IHC) for PD-L1 Expression

This protocol provides a general workflow for detecting PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

#### 1. Sample Preparation:

- Obtain FFPE tumor tissue block.
- Cut 4-5 μm thick sections and mount on positively charged slides.
- Bake slides (e.g., 60°C for 1 hour) to adhere tissue.

#### 2. Deparaffinization and Rehydration:

- Immerse slides in xylene (or a xylene substitute) to remove paraffin.
- Rehydrate the tissue by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.

#### 3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) to unmask the antigen.
- Immerse slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heat in a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).
- Allow slides to cool to room temperature.

#### 4. Staining Procedure:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Wash with buffer (e.g., PBS or TBS).
- Apply a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
- Incubate with a validated primary anti-PD-L1 antibody (e.g., clones 22C3, 28-8, SP142, SP263) at a predetermined optimal concentration and time.
- · Wash with buffer.
- Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash with buffer.

#### 5. Detection and Counterstaining:



- Apply a chromogen substrate (e.g., DAB) and incubate until a brown precipitate is visible.
- Rinse with distilled water to stop the reaction.
- Counterstain the nuclei with hematoxylin.
- "Blue" the hematoxylin in a weak alkaline solution.
- 6. Dehydration and Mounting:
- Dehydrate the slides through graded alcohols and clear in xylene.
- · Coverslip the slides using a permanent mounting medium.
- 7. Pathological Assessment:
- A trained pathologist evaluates the staining under a microscope.
- Scoring is performed based on the specific assay's guidelines (e.g., TPS: percentage of viable tumor cells with membrane staining; CPS: number of PD-L1 staining cells (tumor and immune) divided by the total number of viable tumor cells, multiplied by 100).

#### Click to download full resolution via product page

```
Biopsy [label="Tumor Biopsy\n(FFPE Block)"]; Sectioning
[label="Sectioning & Mounting"]; Deparaffin
[label="Deparaffinization\n& Rehydration"]; Retrieval [label="Antigen
Retrieval\n(HIER)"]; Blocking [label="Peroxidase & Protein Blocking"];
PrimaryAb [label="Primary Antibody Incubation\n(anti-PD-L1)"];
SecondaryAb [label="Secondary Antibody Incubation\n(HRP-Polymer)"];
Detection [label="Chromogen Detection\n(DAB)"]; Counterstain
[label="Counterstaining\n(Hematoxylin)"]; Mounting [label="Dehydration & Mounting"]; Analysis [label="Pathological Analysis\n& Scoring
(TPS/CPS)", shape=parallelogram, fillcolor="#34A853",
fontcolor="#FFFFFF"];

Biopsy -> Sectioning -> Deparaffin -> Retrieval -> Blocking ->
PrimaryAb -> SecondaryAb -> Detection -> Counterstain -> Mounting ->
Analysis; }
```

Caption: A typical experimental workflow for PD-L1 IHC staining.



## Protocol: Flow Cytometry for PD-1 Expression on T-Cells

This protocol outlines the measurement of PD-1 expression on T-cell subsets from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).

#### 1. Sample Preparation:

- For PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- For TILs: Mechanically and enzymatically digest fresh tumor tissue to create a single-cell suspension. TILs can be further enriched if necessary.
- Wash cells with FACS buffer (e.g., PBS with 2% FBS).
- Count cells and adjust concentration to 1-2 x 10<sup>6</sup> cells per tube/well.

#### 2. Cell Staining:

- Add a viability dye (e.g., Zombie Dye<sup>™</sup>, LIVE/DEAD<sup>™</sup> Fixable Dyes) to distinguish live from dead cells, as dead cells can non-specifically bind antibodies. Incubate as per manufacturer's instructions and wash.
- Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding to Fcy receptors on monocytes and B cells.
- Prepare a cocktail of fluorochrome-conjugated antibodies in FACS buffer. A typical panel would include:
- T-Cell Markers: Anti-CD3, Anti-CD4, Anti-CD8
- Checkpoint Marker: Anti-PD-1 (CD279)
- (Optional) Other activation/exhaustion markers: Anti-TIM-3, Anti-LAG-3, Anti-CD69
- Add the antibody cocktail to the cells.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.

#### 3. Fixation (Optional):

- If samples are not to be acquired immediately, resuspend cells in a fixation buffer (e.g., 1-2% paraformaldehyde in PBS).
- 4. Data Acquisition:



- Resuspend cells in FACS buffer.
- Acquire samples on a flow cytometer. Ensure proper voltage settings and compensation are established using single-stain controls.
- Collect a sufficient number of events (e.g., >50,000 live single cells).

#### 5. Data Analysis:

- Use analysis software (e.g., FlowJo, FCS Express).
- Gate on single cells, then on live cells (using the viability dye).
- Gate on lymphocytes based on forward and side scatter (FSC/SSC).
- Identify T-cells (CD3+).
- Within the T-cell population, identify CD4+ and CD8+ subsets.
- For each subset (CD4+ and CD8+ T-cells), quantify the percentage of cells expressing PD-1 and the median fluorescence intensity (MFI) of PD-1 expression. Use Fluorescence Minus One (FMO) controls for accurate gating.

### Conclusion

The PD-1/PD-L1 pathway is a central regulator of immune responses and a critical mechanism of tumor immune evasion. The development of checkpoint inhibitors that block this axis has fundamentally altered the landscape of cancer therapy, offering durable responses for patients with a wide variety of malignancies. However, significant challenges remain, including primary and acquired resistance and the need for more precise predictive biomarkers.[28] Ongoing research focused on the complex regulatory mechanisms of PD-L1 expression, the interplay of different immune cells within the tumor microenvironment, and the development of rational combination therapies will be essential to broaden the benefit of this powerful therapeutic strategy.[11][37] The continued refinement of experimental protocols and the integration of multi-omic biomarker analyses will drive the next wave of innovation in cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. PD-1/PD-L1 pathway: current researches in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Mechanism Enables Cancer Cells To Evade the Immune System | Technology Networks [technologynetworks.com]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. PD-L1 Expression as a Predictive Biomarker in Cancer Immunotherapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]
- 8. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 9. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 10. Biomarkers for predicting efficacy of PD-1/PD-L1 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms controlling PD-L1 expression in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PD-1 and PD-L1 inhibitors Wikipedia [en.wikipedia.org]
- 14. PD-L1 Expression as a Predictive Biomarker in Cancer Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Review of Indications of FDA-Approved Immune Checkpoint Inhibitors per NCCN Guidelines with the Level of Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approved Indications for KEYTRUDA® (pembrolizumab) [keytrudahcp.com]
- 19. researchgate.net [researchgate.net]
- 20. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 21. the-landscape-of-objective-response-rate-of-anti-pd-1-l1-monotherapy-across-31-types-of-cancer-a-system-review-and-novel-biomarker-investigating Ask this paper | Bohrium [bohrium.com]

## Foundational & Exploratory





- 22. Tumor Mutational Burden, Toxicity, and Response of Immune Checkpoint Inhibitors Targeting PD(L)1, CTLA-4, and Combination: A Meta-regression Analysis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 23. Tumor Mutational Burden and Response Rate to PD-1 Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 24. Microsatellite instability status predicts response to anti-PD-1/PD-L1 therapy regardless the histotype: A comment on recent advances | Biomolecules and Biomedicine [bjbms.org]
- 25. Histopathologic and Molecular Biomarkers of PD-1/PD-L1 Inhibitor Treatment Response among Patients with Microsatellite Instabilitya High Colon Cancer [e-crt.org]
- 26. researchgate.net [researchgate.net]
- 27. targetedonc.com [targetedonc.com]
- 28. tandfonline.com [tandfonline.com]
- 29. The role of PD-L1 expression as a predictive biomarker: an analysis of all US Food and Drug Administration (FDA) approvals of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Tumor Mutational Burden and Response Rate to PD-1 Inhibition. | Semantic Scholar [semanticscholar.org]
- 31. medpagetoday.com [medpagetoday.com]
- 32. Tumor Mutational Burden as a Predictor of Immunotherapy Response: Is More Always Better? PMC [pmc.ncbi.nlm.nih.gov]
- 33. Microsatellite Instability as a Biomarker for PD-1 Blockade | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 34. Microsatellite instability is a biomarker for immune checkpoint inhibitors in endometrial cancer PMC [pmc.ncbi.nlm.nih.gov]
- 35. Predictive biomarkers for PD-1/PD-L1 checkpoint inhibitor response in NSCLC: an analysis of clinical trial and real-world data PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. jitc.bmj.com [jitc.bmj.com]
- 37. Regulatory mechanisms of PD-1/PD-L1 in cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of PD-1/PD-L1 pathway in cancer immunology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371491#the-role-of-pd-1-pd-l1-pathway-in-cancerimmunology]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com